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Cat. No.: B8752720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical pharmacokinetics (PK) and

pharmacodynamics (PD) of Umbralisib Tosylate (also known as TGR-1202), a potent and

selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1

epsilon (CK1ε). Umbralisib was developed for the treatment of hematologic malignancies and

received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and

follicular lymphoma, though this approval was later withdrawn due to safety concerns in other

trials. This guide focuses on the foundational preclinical data that characterized its activity and

disposition.

Core Pharmacological Attributes
Umbralisib is a second-generation PI3Kδ inhibitor designed to offer an improved safety profile

compared to first-generation agents in its class. Its dual mechanism of action, inhibiting both

PI3Kδ and CK1ε, is unique and contributes to its distinct biological effects.

Table 1: In Vitro Potency of Umbralisib

Target Assay Type Potency (EC50)

PI3Kδ Biochemical Assay 22.2 nM

CK1ε Biochemical Assay 6.0 µM
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Data compiled from publicly available sources.

Preclinical Pharmacokinetics
Detailed pharmacokinetic studies in multiple preclinical species are essential to understand a

drug's absorption, distribution, metabolism, and excretion (ADME) profile and to project human

pharmacokinetics. While comprehensive, directly comparable tables of preclinical PK

parameters for umbralisib are not readily available in the public domain, data from studies in

rats provide valuable insights.

Table 2: Pharmacokinetic Parameters of Umbralisib in Rats

Parameter Value Conditions

AUC0→∞ 5416.67 ± 1451.85 ng/mL*h Single oral dose

Cmax Not explicitly stated Single oral dose

Oral LD50 3320 mg/kg[1] -

AUC0→∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax:

Maximum plasma concentration. LD50: Median lethal dose.

Note: The AUC value was reported in a study investigating a drug-drug interaction with

sophocarpine. The Cmax was reported to be markedly diminished in the presence of

sophocarpine, but the baseline value was not provided in the abstract.

Metabolism and Excretion:
In vitro studies have shown that umbralisib is metabolized by cytochrome P450 enzymes

CYP2C9, CYP3A4, and CYP1A2.[1]

In humans, following a single radiolabeled dose, approximately 81% of the dose was

recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug).

[1] This suggests that fecal elimination is the primary route of excretion.
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The pharmacodynamic effects of umbralisib have been characterized in a variety of in vitro and

in vivo preclinical models, demonstrating its ability to inhibit the PI3Kδ signaling pathway and

exert anti-tumor activity.

In Vitro Pharmacodynamics
In vitro studies in various leukemia and lymphoma cell lines have demonstrated the

antiproliferative activity of umbralisib, with GI50 (concentration causing 50% growth inhibition)

values ranging from 0.6 to 66 µM. Furthermore, umbralisib has been shown to inhibit CXCL12-

mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines, key

processes in the trafficking and homing of malignant B-cells.[2]

A key pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation of AKT

(pAKT). In human lymphoma and leukemia cell lines, umbralisib inhibited the phosphorylation

of AKT at Ser473 in a concentration-dependent manner, with inhibitory concentrations ranging

from 10 nM to 100 µM.

In Vivo Pharmacodynamics and Efficacy
The in vivo anti-tumor activity of umbralisib has been evaluated in xenograft models of

hematologic malignancies.

MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model: In NOD/SCID mice

bearing MOLT-4 tumors, oral administration of umbralisib at a dose of 150 mg/kg/day for 25

days resulted in a slower rate of tumor growth compared to the control group.

Eμ-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL): In this

model, oral administration of umbralisib led to a marked reduction in pAKT in T cells,

confirming target engagement in vivo. Pharmacokinetic analyses in this model showed that

umbralisib was detectable in plasma for up to 16 hours post-dosing.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are

provided in DOT language for use with Graphviz.
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Caption: Dual inhibition of PI3Kδ and CK1ε pathways by Umbralisib.

Experimental Workflow for In Vivo Xenograft Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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